Boc-Pro-Ala-Gly-OH
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Overview
Description
Boc-Pro-Ala-Gly-OH is a peptide compound composed of the amino acids proline, alanine, and glycine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the proline. This compound is commonly used in peptide synthesis and biochemical studies due to its stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Pro-Ala-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Boc-protected proline to a resin. The subsequent amino acids, alanine and glycine, are sequentially added using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Boc-Pro-Ala-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation: The proline residue can be oxidized to hydroxyproline using reagents like hydrogen peroxide.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products
Hydrolysis: Free amino acids (proline, alanine, glycine).
Oxidation: Hydroxyproline-containing peptides.
Substitution: Peptides with different protecting groups or functional groups.
Scientific Research Applications
Boc-Pro-Ala-Gly-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-Pro-Ala-Gly-OH primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group of proline, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, enabling the synthesis of longer peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-Pro-OH: A similar peptide with glycine and proline, used in peptide synthesis and biochemical studies.
Boc-Ala-Pro-Gly-OMe: Another related compound with a methyl ester group, used as a substrate in enzymatic studies.
Uniqueness
Boc-Pro-Ala-Gly-OH is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination provides stability and versatility, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C15H25N3O6 |
---|---|
Molecular Weight |
343.38 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H25N3O6/c1-9(12(21)16-8-11(19)20)17-13(22)10-6-5-7-18(10)14(23)24-15(2,3)4/h9-10H,5-8H2,1-4H3,(H,16,21)(H,17,22)(H,19,20)/t9-,10-/m0/s1 |
InChI Key |
YUZAMVJFOVNJLN-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.